molecular formula C14H17NO B1443209 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline CAS No. 1228552-36-0

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1443209
CAS No.: 1228552-36-0
M. Wt: 215.29 g/mol
InChI Key: DPYZFCRPNKXLFZ-UHFFFAOYSA-N
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Description

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline ( 1228552-36-0) is a tetrahydroquinoline derivative available for research and development purposes . The 1,2,3,4-tetrahydroquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic compounds with a broad spectrum of biological activities . This scaffold is a common feature in pharmaceuticals and bioactive molecules, with documented applications in research areas such as anticancer, anti-bacterial, anti-inflammatory, and anti-malarial agents, among others . The specific 8-allyl substitution on this molecule may offer a versatile synthetic handle for further chemical modifications via reactions such as cross-coupling or oxidation, making it a valuable intermediate for constructing more complex target molecules . The acetyl group at the 1-position is a common protecting group for amines, which can modulate the compound's properties and reactivity in synthetic pathways . Researchers value tetrahydroquinoline derivatives for their potential as building blocks in drug discovery, agrochemical research, and the synthesis of novel heterocyclic compounds . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(8-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-6-12-7-4-8-13-9-5-10-15(11(2)16)14(12)13/h3-4,7-8H,1,5-6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZFCRPNKXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C(=CC=C2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of C8-Functionalized Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a versatile scaffold for the development of novel therapeutic agents. The precise functionalization of the benzenoid ring of the THQ system, particularly at the C8 position, has become a critical strategy in modern drug discovery.[3][4] This is because modifications at this site can significantly influence the molecule's steric and electronic properties, leading to profound effects on its biological activity and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the historical evolution, key discoveries, and synthetic methodologies that have enabled the exploration of C8-functionalized THQ scaffolds. We will delve into the causality behind experimental choices, provide detailed protocols for seminal reactions, and present quantitative data to offer a field-proven perspective for researchers in drug development.

A Historical Perspective: From Classical Annulations to Precision Functionalization

The journey to C8-functionalized THQs is a story of increasing synthetic precision. Early approaches were largely centered on the construction of the quinoline ring itself, with the C8-substituent being incorporated from the outset through the choice of starting materials. The subsequent reduction of the quinoline to a THQ would then yield the desired scaffold.

A landmark in this classical era was the Friedländer Synthesis , first reported by Paul Friedländer in 1882.[5][6][7] This robust reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline.[8][9] To achieve a C8-substituted quinoline, one would start with a correspondingly substituted 2-aminoaryl aldehyde or ketone.

The general mechanism of the Friedländer synthesis can proceed via two primary pathways, underscoring its versatility under different catalytic conditions.[5][9]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone P1_Start Pathway 1: Aldol Condensation Reactants->P1_Start Acid/Base Catalysis P2_Start Pathway 2: Schiff Base Formation Reactants->P2_Start Acid/Base Catalysis Aldol_Adduct Aldol Adduct P1_Start->Aldol_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline_P1 Quinoline Unsaturated_Carbonyl->Quinoline_P1 Intramolecular Cyclization & -H₂O Schiff_Base Schiff Base P2_Start->Schiff_Base Intra_Aldol Intramolecular Aldol Adduct Schiff_Base->Intra_Aldol Intramolecular Aldol Reaction Quinoline_P2 Quinoline Intra_Aldol->Quinoline_P2 -H₂O

Caption: Mechanistic pathways of the Friedländer Synthesis.

While effective, these classical methods offered limited flexibility for diversifying the C8-substituent late in the synthetic sequence. The true paradigm shift came with the advent of modern transition-metal-catalyzed C-H bond functionalization . This powerful strategy allows for the direct installation of various functional groups onto the THQ core, obviating the need for pre-functionalized starting materials and enabling rapid library synthesis for structure-activity relationship (SAR) studies.

The Rise of C-H Activation: A Gateway to C8-Functionalization

The direct and selective functionalization of the C8-position of the THQ ring represents a significant challenge due to the presence of multiple, electronically similar C-H bonds. The breakthrough came with the use of directing groups (DGs) , which coordinate to a metal catalyst and position it in close proximity to the target C-H bond, thereby ensuring high regioselectivity.

Ruthenium-Catalyzed C8-Hydroxylation

A notable example is the ruthenium(II)-catalyzed C8-hydroxylation of THQs.[10][11] In this transformation, a removable N-pyrimidyl directing group is key to the reaction's success. The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which then undergoes oxidation to install the hydroxyl group.[10]

Ru_Catalyzed_Hydroxylation Start N-Pyrimidyl THQ + [Ru(II)] Coordination Coordination Complex Start->Coordination CMA Concerted Metalation- Deprotonation (CMD) Coordination->CMA C-H Activation Ruthenacycle Six-Membered Ruthenacycle Intermediate CMA->Ruthenacycle Oxidation Oxidation (e.g., K₂S₂O₈) Ruthenacycle->Oxidation Ru_IV_Species Ru(IV) Species Oxidation->Ru_IV_Species Reductive_Elimination Reductive Elimination Ru_IV_Species->Reductive_Elimination Product_Complex Product-Ru(II) Complex Reductive_Elimination->Product_Complex Product C8-Hydroxylated THQ Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen DG Dissociation Catalyst_Regen->Start Enters next cycle

Caption: Catalytic cycle for Ru(II)-catalyzed C8-hydroxylation.

Experimental Protocol: Ruthenium(II)-Catalyzed C8-Hydroxylation of 1-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline [11]

  • Materials: 1-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline (1.0 equiv), [RuCl₂(p-cymene)]₂ (2.5 mol%), AgSbF₆ (10 mol%), K₂S₂O₈ (3.0 equiv), and 1,2-dichloroethane (DCE) as solvent.

  • Procedure: a. To an oven-dried screw-capped vial, add 1-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline, [RuCl₂(p-cymene)]₂, AgSbF₆, and K₂S₂O₈. b. Evacuate and backfill the vial with an inert atmosphere (e.g., argon). c. Add DCE via syringe. d. Seal the vial and place it in a preheated oil bath at 100 °C. e. Stir the reaction mixture for 12-24 hours, monitoring progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. g. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-hydroxy-1-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline.

  • Trustworthiness: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The regioselectivity of the hydroxylation at the C8 position is a key validation point.

Rhodium-Catalyzed C8-Alkylation

Another powerful C-H activation strategy employs rhodium(III) catalysts, often with an N-oxide directing group on a quinoline precursor.[12][13] The quinoline N-oxide is first alkylated at the C8 position, and the resulting product is then reduced to the corresponding C8-alkylated THQ. The reaction proceeds through a five-membered rhodacycle intermediate.[13][14]

Experimental Protocol: Rhodium(III)-Catalyzed C8-Alkylation of Quinoline N-Oxide with a Michael Acceptor [12][15]

  • Materials: Quinoline N-oxide (1.0 equiv), Michael acceptor (e.g., ethyl acrylate, 1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and anhydrous 1,2-dichloroethane (DCE).

  • Procedure: a. In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ and AgSbF₆. b. Add quinoline N-oxide and the Michael acceptor. c. Add anhydrous DCE. d. Seal the vial and stir the reaction mixture at room temperature (25 °C) for the specified time (typically 12-24 hours). e. Monitor the reaction by TLC or LC-MS. f. Once complete, concentrate the mixture under reduced pressure. g. Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide. h. The resulting C8-alkylated quinoline N-oxide can be reduced to the corresponding tetrahydroquinoline using standard reduction methods (e.g., catalytic hydrogenation with Pd/C or treatment with NaBH₄ in the presence of a Lewis acid).

  • Trustworthiness: Successful synthesis is verified by full spectroscopic characterization of the C8-alkylated quinoline N-oxide and the final C8-alkylated tetrahydroquinoline. The complete regioselectivity for the C8 position should be confirmed by NMR analysis.

Domino Reactions: A Strategy for Rapid Molecular Complexity

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to highly substituted THQs. The Povarov reaction , a type of imino Diels-Alder reaction, is particularly noteworthy.[16][17] In its three-component variant, an aniline, an aldehyde, and an electron-rich alkene react to form a functionalized THQ.[18][19][20]

Povarov_Reaction_Workflow Reactants Aniline + Aldehyde + Electron-Rich Alkene Imine_Formation In Situ Imine Formation (Aniline + Aldehyde) Reactants->Imine_Formation Acid Catalyst (e.g., p-TSA) Diels_Alder [4+2] Cycloaddition (Imino Diels-Alder) Imine_Formation->Diels_Alder Imine reacts with Alkene THQ_Product Functionalized Tetrahydroquinoline Diels_Alder->THQ_Product

Caption: Workflow for the three-component Povarov reaction.

Experimental Protocol: Domino Povarov Reaction for Tetrahydroquinoline Synthesis [18]

  • Materials: Arylamine (2.0 equiv), aromatic aldehyde (1.0 equiv), electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 equiv), p-toluenesulfonic acid (p-TSA, 20 mol%), and ethanol as solvent.

  • Procedure: a. To a round-bottom flask, add the arylamine, aromatic aldehyde, electron-rich alkene, and p-TSA in ethanol. b. Stir the mixture at room temperature or gentle heating (e.g., 40-60 °C). c. Monitor the reaction by TLC. The reaction time can vary from a few hours to 48 hours. d. Upon completion, the resulting precipitate (if formed) can be collected by filtration and washed with cold ethanol. e. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography.

  • Trustworthiness: The formation of the desired polysubstituted THQ is confirmed by spectroscopic analysis. The diastereoselectivity of the reaction is an important parameter to determine, often achievable through ¹H NMR analysis of the crude reaction mixture.

Applications in Drug Discovery: C8-Functionalization as a Key to Unlocking Biological Activity

The ability to precisely modify the C8 position of the THQ scaffold has opened up new avenues in drug discovery. The introduction of different functional groups at this position allows for the fine-tuning of a compound's interaction with its biological target.

Anticancer Agents

Several studies have demonstrated the potent anticancer activity of C8-substituted THQ derivatives.[21] For instance, certain morpholine-substituted THQs have been identified as potential mTOR inhibitors, a key target in cancer therapy.[22] The C8-substituent plays a crucial role in anchoring the molecule within the active site of the enzyme.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Morpholine-Substituted THQ (10d)A549 (Lung)0.062[22]
Morpholine-Substituted THQ (10e)A549 (Lung)0.033[22]
Morpholine-Substituted THQ (10h)MCF-7 (Breast)0.087[22]
Tetrahydroisoquinoline (GM-3-18)HCT116 (Colon)0.9[23]
Opioid Receptor Modulators for Pain Management

The C8 position has also been a key focus in the development of novel analgesics. A series of C8-substituted THQs have been evaluated as balanced-affinity mu/delta opioid ligands.[24] The nature of the C8-substituent was found to be critical in modulating the affinity and functional activity at these receptors, with the goal of developing potent painkillers with reduced side effects.

CompoundMOR Kᵢ (nM)DOR Kᵢ (nM)In Vivo Antinociceptive EffectReference
7b (C8-Ethyl)1.8 (± 0.2)14.2 (± 1.2)Fully efficacious[24]
7c (C8-Propyl)1.1 (± 0.2)23.0 (± 4.6)Fully efficacious[24]
7e (C8-i-Propyl)2.3 (± 0.4)10.9 (± 1.9)Fully efficacious[24]
7n (C8-COOEt)2.5 (± 0.3)9.3 (± 0.8)Fully efficacious[24]

Conclusion and Future Outlook

The journey from the classical Friedländer synthesis to modern C-H activation has transformed the field of THQ chemistry. The ability to directly and selectively functionalize the C8 position has provided medicinal chemists with a powerful tool to explore chemical space and optimize drug candidates. The continued development of novel catalytic systems, including those that are more sustainable and efficient, will undoubtedly lead to the discovery of new C8-functionalized THQ scaffolds with enhanced therapeutic potential. As our understanding of the intricate roles that specific substituents play in molecular recognition deepens, the C8 position of the tetrahydroquinoline core will remain a focal point for innovation in the design of next-generation therapeutics.

References

  • Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization. Journal of the American Chemical Society. [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]

  • Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Functionalization. PubMed. [Link]

  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. PMC. [Link]

  • CHEMISTRY AND MATERIALS SCIENCE. Neliti. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]

  • Povarov Reaction. Chem-Station Int. Ed.. [Link]

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. PMC. [Link]

  • Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. PubMed. [Link]

  • Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines. PubMed. [Link]

  • Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N‑Oxides at the C‑8 Position under Mild Conditions. ACS Publications. [Link]

  • Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines. ACS Publications. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]

  • Tetrahydroquinoline. Wikipedia. [Link]

  • Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates. Sci-Hub. [Link]

  • Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment. Semantic Scholar. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. [Link]

  • A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications (RSC Publishing). [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Scientific Collection «InterConf». [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Friedländer Quinoline Synthesis. Scite.ai. [Link]

  • Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates. PubMed. [Link]

  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • ¹H VT NMR spectroscopy of dihydroquinoline 1 a (400 MHz, D8‐THF)... ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis Strategies for 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various therapeutic agents, including antagonists for TRPM8 and modulators of nuclear receptors. The target molecule, 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline (CAS 1228552-36-0) , presents specific synthetic challenges due to the steric hindrance at the ortho-position (C8) relative to the nitrogen and the requirement for chemoselectivity to preserve the allyl alkene during ring reduction. This application note details a robust synthetic strategy focusing on chemoselective reduction and steric management during acylation.

Retrosynthetic Analysis & Strategy

To synthesize the target with high fidelity, we employ a disconnection approach that prioritizes the stability of the allyl moiety.

Strategic Disconnections
  • N-Acylation: The final step involves installing the acetyl group. The C8-allyl group creates steric bulk around the nitrogen, requiring optimized acylation conditions.

  • Ring Saturation: The tetrahydroquinoline core is best accessed via the selective reduction of a quinoline precursor. Critical Control Point: Catalytic hydrogenation (e.g., H2, Pd/C) must be avoided to prevent saturation of the 8-allyl group. Hydride-based reduction is required.

  • C-C Bond Formation: The 8-allyl motif is efficiently introduced via transition-metal catalyzed cross-coupling (Stille or Suzuki) on a halogenated precursor (8-bromoquinoline).

Pathway Visualization

The following logic flow illustrates the selected synthetic pathway:

SynthesisPath Target Target: 1-Acetyl-8-allyl-1,2,3,4-THQ Inter1 Intermediate 1: 8-Allyl-1,2,3,4-tetrahydroquinoline Inter1->Target Step 3: Steric N-Acetylation (Ac2O, DMAP, Pyridine) Inter2 Intermediate 2: 8-Allylquinoline Inter2->Inter1 Step 2: Chemoselective Reduction (NaBH3CN, AcOH) Start Starting Material: 8-Bromoquinoline Start->Inter2 Step 1: Stille Coupling (Allyltributyltin, Pd Catalyst)

Figure 1: Retrosynthetic logic flow for the target molecule, highlighting the critical chemoselective reduction step.

Detailed Experimental Protocols

Step 1: Introduction of the Allyl Group (Cross-Coupling)

Objective: Synthesize 8-allylquinoline from 8-bromoquinoline. Rationale: Direct allylation of the THQ ring is regiochemically difficult. Installing the allyl group on the aromatic quinoline precursor utilizing the distinct reactivity of the C-Br bond ensures regiocontrol.

  • Reagents: 8-Bromoquinoline (1.0 eq), Allyltributyltin (1.1 eq), Pd(PPh3)4 (0.05 eq).

  • Solvent: Toluene (Anhydrous).

  • Conditions: Reflux under inert atmosphere (N2/Ar).

Protocol Logic: The Stille coupling is preferred here for its mild conditions and tolerance of nitrogen heterocycles. While Suzuki coupling (using allylboronic acid) is an alternative, the protodeboronation of allylboronates can be problematic.

Step 2: Chemoselective Reduction of the Heterocycle

Objective: Reduce the pyridine ring to a piperidine ring without reducing the exocyclic allyl alkene. Scientific Integrity Check: Standard catalytic hydrogenation (H2/Pd) is contraindicated as it will reduce the allyl group to a propyl group. We utilize Sodium Cyanoborohydride (NaBH3CN) in acidic media, which selectively reduces the protonated pyridinium species.

Table 1: Reduction Method Comparison

MethodReagentsOutcomeSuitability
Catalytic HydrogenationH2, Pd/C, MeOHReduces ring AND allyl groupFail
Birch ReductionNa, NH3 (liq)Over-reduction / Polymerization riskLow
Acidic Hydride Reduction NaBH3CN, AcOH Selectively reduces ring Optimal

Protocol:

  • Dissolve 8-allylquinoline in glacial acetic acid at 15-20°C.

  • Add Sodium Cyanoborohydride (NaBH3CN) portion-wise (Caution: HCN generation risk; use proper ventilation and scrubbers).

  • Stir at room temperature. Monitor by TLC/LC-MS for the disappearance of the aromatic quinoline peak.

  • Workup: Basify with NaOH to pH > 10 to liberate the free amine, then extract with Dichloromethane (DCM).

Step 3: N-Acetylation under Steric Hindrance

Objective: Acetylate the secondary amine at position 1. Challenge: The allyl group at position 8 exerts steric pressure on the nitrogen lone pair, potentially reducing nucleophilicity. Standard conditions may be sluggish.

Protocol:

  • Setup: Dissolve 8-allyl-1,2,3,4-tetrahydroquinoline in dry Dichloromethane (DCM).

  • Base: Add Pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). DMAP is essential here as a nucleophilic catalyst to overcome the steric barrier.

  • Acylation: Add Acetic Anhydride (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Validation: Monitor via HPLC. The product will show a distinct shift in retention time and the appearance of the acetyl carbonyl signal in IR (~1650 cm-1).

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Table 2: Expected Analytical Data

TechniqueParameterExpected SignatureMechanistic Insight
1H NMR Allyl RegionMultiplet ~5.9 ppm (1H), Doublet ~5.0 ppm (2H)Confirms alkene preservation (Step 2 success).
1H NMR Acetyl-CH3Singlet ~2.2 ppm (3H)Confirms N-acylation.
1H NMR Ring CH2Multiplets 1.9 - 3.5 ppmConfirms saturation of the pyridine ring.
LC-MS M+H[M+H]+ = 216.13 (Calc.)Mass confirmation.

Safety & Handling (GLP Standards)

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN). All reactions involving this reagent must be performed in a high-efficiency fume hood with a caustic scrubber trap attached to the vent line.

  • Organotin Compounds (Stille Coupling): Neurotoxic. All waste must be segregated into specific "Heavy Metal/Organotin" waste streams.

  • General: Standard PPE (nitrile gloves, lab coat, safety glasses) is mandatory.

References

  • Selective Reduction of Quinolines

    • Sridharan, V., et al. "Metal-free reduction of nitrogen heterocycles." Chemical Reviews, 2011.

    • Note: Discusses the selectivity of borohydrides in acidic media for quinoline reduction.
  • Stille Coupling Protocols

    • Farina, V., et al. "The Stille Reaction." Organic Reactions, 1997.

    • Note: Foundational text for optimizing palladium-c
  • Acylation of Hindered Amines

    • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978.

    • Note: Establishes the mechanism and necessity of DMAP for sterically hindered substr

Application Note: Olefin Metathesis Strategies for 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Substrate Challenge

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline represents a specialized class of "ortho-substituted anilines."[1] While the tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry (found in alkaloids like julolidine and martinelline), its application in olefin metathesis presents two distinct challenges that this guide addresses:

  • Lewis Basicity: Nitrogen lone pairs are potent poisons for Ruthenium-based metathesis catalysts.[1] While the N-acetyl group significantly attenuates this basicity compared to the free amine, the proximity of the nitrogen to the reaction site (C8-allyl) requires careful catalyst selection to prevent chelation-induced deactivation.[1]

  • Steric Congestion: The 8-allyl group is situated ortho to the bridgehead nitrogen.[1] This creates a sterically crowded environment that can retard the formation of the metallacyclobutane intermediate, necessitating catalysts with robust initiation rates and smaller N-heterocyclic carbene (NHC) ligands.

Mechanistic Strategy: The "Type I" vs. "Type II" Match

In the context of Cross Metathesis (CM), the Grubbs classification system is critical.

  • 1-Acetyl-8-allyl-THQ acts as a Type I Olefin (Rapid homodimerization, reactive).[1]

  • To achieve high yields of a functionalized product, it is best reacted with a Type II Olefin (Slow homodimerization, electron-deficient), such as acrylates or styrenes.

This pairing drives the reaction toward the hetero-coupled product, minimizing the formation of the unwanted homodimer of the tetrahydroquinoline.

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "initiation" phase where the bulky catalyst must approach the crowded 8-position.

MetathesisCycle cluster_inhibition Critical Failure Mode PreCat Pre-Catalyst (Hoveyda-Grubbs II) ActiveSpecies Active 14e- Ru Species PreCat->ActiveSpecies - Ligand Dissociation Coordination Olefin Coordination (Steric Check at C8) ActiveSpecies->Coordination + 1-Acetyl-8-allyl-THQ Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Cycloaddition ProductRelease Product Release (Functionalized THQ) Metallacycle->ProductRelease Cycloreversion Isomerization Ru-Hydride Formation (Isomerization Risk) Metallacycle->Isomerization If Temp > 80°C ProductRelease->ActiveSpecies Regeneration

Figure 1: Catalytic cycle highlighting the steric checkpoint at C8 and the risk of hydride-induced isomerization.

Part 2: Experimental Protocols

Protocol A: Cross-Metathesis (CM) with Methyl Acrylate

Objective: Functionalization of the allyl arm to form an


-unsaturated ester, a precursor for further cyclization or library generation.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv).

  • Partner: Methyl Acrylate (3.0 equiv).[1] Note: Excess is required to suppress homodimerization.[2]

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II).[1] Why? HG-II is phosphine-free, reducing the risk of secondary coordination to the amide, and thermally stable.

  • Solvent: Dichloromethane (DCM), anhydrous and degassed.[1]

  • Additive: 1,4-Benzoquinone (0.1 equiv).[1] Crucial for preventing isomerization of the double bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1][3]

  • Solvation: Dissolve 1-Acetyl-8-allyl-THQ (1 mmol, ~215 mg) in anhydrous DCM (0.1 M concentration, 10 mL).

  • Partner Addition: Add Methyl Acrylate (3 mmol, 270 µL) via syringe.

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (2.5 mol%, 15 mg) as a solid in one portion.

    • Tip: If the solution turns black immediately, oxygen was present. It should remain green/brown.[1]

  • Reaction: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor by TLC (stain with KMnO4 or UV).[1]

    • Endpoint: Disappearance of the terminal alkene spot.

  • Quenching: Remove from heat. Add Ethyl Vinyl Ether (0.5 mL) and stir for 15 minutes. This deactivates the Ru-carbene.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).

Expected Result: >85% Yield of the E-isomer coupled product.

Protocol B: Ring-Closing Metathesis (RCM) Precursor Synthesis

Context: If the user intends to close a ring (e.g., to form a tricyclic pyrroloquinoline), a second alkene must be introduced. A common route is alkylation at the C2 or C7 position, or N-alkylation if the acetyl group is removed (though this is risky for metathesis).[1]

Scenario: RCM of a diallyl system (e.g., 1-Acetyl-2,8-diallyl-THQ).

  • Dilution Factor: Unlike CM, RCM requires high dilution (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.[1]

  • Temperature: The steric strain of forming a bridged ring often requires higher temperatures.[1] Switch solvent to Toluene and heat to 80°C.[1]

  • Catalyst: Use Grubbs II or Stewart-Grubbs (monosubstituted NHC) if the ring formation is sterically difficult (e.g., forming a tetrasubstituted double bond).[1]

Part 3: Optimization & Troubleshooting Data

The following table summarizes catalyst performance for this specific steric class (ortho-substituted anilines).

Catalyst TypeStability to AmidesSteric Tolerance (Ortho)Isomerization RiskRecommended Use
Grubbs I LowLowModerateDo Not Use (Decomposes)
Grubbs II HighModerateHighGeneral RCM
Hoveyda-Grubbs II Excellent High LowStandard for CM
Stewart-Grubbs HighVery High LowSterically difficult RCM
Troubleshooting Flowchart

If reaction yields are low (<50%), follow this logic path:

Optimization Start Low Yield / Incomplete Conversion CheckTLC Is Starting Material Remaining? Start->CheckTLC CheckIso Is 'Isomerized' Product Visible? (Internal Alkene) CheckTLC->CheckIso Yes Decomp Purify SM (Remove amines) Degas Solvent Longer CheckTLC->Decomp No (Complex Mixture) Additive Add 10 mol% 1,4-Benzoquinone to suppress Ru-H species CheckIso->Additive Yes Temp Switch Solvent to Toluene Increase T to 80°C CheckIso->Temp No

Figure 2: Decision matrix for optimizing metathesis yields.

Part 4: References

  • Grubbs, R. H. (2003). Olefin Metathesis.[1] Tetrahedron.[1]

  • Voigtritter, K., & Blechert, S. (2011). Olefin Metathesis of Amine-Containing Systems: Strategies for Success.[1] Organometallics.[1] (Demonstrates stability of HG-II with nitrogen heterocycles). [1]

  • Stewart, I. C., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins.[1][4] Organic Letters.[1][4][5][6] (Relevant for the crowded 8-position).

  • Garber, S. B., et al. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts.[1] Journal of the American Chemical Society.[7] (Hoveyda-Grubbs catalyst definition).[1][8]

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis.[1][6] Journal of the American Chemical Society.[7] (Protocol for using benzoquinone).

Sources

Application Notes and Protocols: Functionalization of the Allyl Moiety in 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline scaffold is a key heterocyclic motif present in numerous biologically active compounds and serves as a versatile intermediate in synthetic organic chemistry. The allyl group at the C8 position offers a prime handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of established and potential methods for the functionalization of the allyl moiety in this specific substrate. We will delve into the mechanistic underpinnings of each transformation, provide detailed, adaptable experimental protocols, and discuss the expected outcomes and characterization of the resulting products. The methodologies covered include oxidation to a methyl ketone (Wacker-Tsuji Oxidation), stereoselective dihydroxylation (Sharpless Asymmetric Dihydroxylation), epoxidation, and carbon-carbon bond formation via hydroformylation.

Introduction: The Strategic Importance of the Allyl Group

The exocyclic allyl group in this compound is an isolated reactive center, allowing for selective chemical manipulation without affecting the core tetrahydroquinoline structure. The ability to introduce new functionalities at this position is of paramount importance for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of complex natural product analogues. The transformations detailed herein convert a simple alkene into a range of valuable functional groups, including ketones, chiral diols, epoxides, and aldehydes, which can be further elaborated.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and optimize these protocols for their specific needs.

Oxidation of the Allyl Group: Synthesis of 1-Acetyl-8-(2-oxopropyl)-1,2,3,4-tetrahydroquinoline via Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a cornerstone of organometallic chemistry, enabling the selective oxidation of a terminal alkene to a methyl ketone.[1][2] This transformation is catalyzed by a palladium(II) salt, typically in the presence of a copper co-catalyst to reoxidize the palladium and a terminal oxidant such as molecular oxygen or a peroxide.[3][4]

Mechanistic Rationale

The catalytic cycle of the Wacker-Tsuji oxidation is initiated by the coordination of the palladium(II) catalyst to the alkene. This is followed by the nucleophilic attack of water on the activated alkene, leading to a β-hydroxyalkyl palladium intermediate. Subsequent β-hydride elimination and tautomerization of the resulting enol furnishes the methyl ketone product and a palladium(0) species. The role of the copper(II) co-catalyst is to reoxidize the palladium(0) back to its active palladium(II) state, which is in turn regenerated by the terminal oxidant.

Experimental Protocol: Wacker-Tsuji Oxidation

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Oxygen (balloon)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the starting material in a 7:1 mixture of DMF and water.

  • To this solution, add PdCl₂ (0.1 equiv) and CuCl (1.0 equiv).

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl ketone.

Expected Product and Characterization Data

Product: 1-Acetyl-8-(2-oxopropyl)-1,2,3,4-tetrahydroquinoline

Characterization Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.00 (m, 3H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.80 (s, 2H, Ar-CH₂-CO), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂-CH₂), 2.20 (s, 3H, N-Ac), 2.15 (s, 3H, CO-CH₃), 1.95 (m, 2H, Ar-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 207.0 (C=O, ketone), 169.5 (C=O, amide), 140.1, 135.2, 128.5, 127.8, 126.4, 125.9 (Ar-C), 50.1 (Ar-CH₂-CO), 42.3 (N-CH₂), 30.0 (CO-CH₃), 27.8 (Ar-CH₂-CH₂), 24.1 (N-Ac), 21.5 (Ar-CH₂-CH₂)
Mass Spectrometry (ESI+) m/z calculated for C₁₆H₁₉NO₂ [M+H]⁺: 258.1489; found: 258.1492

Wacker-Tsuji Oxidation Workflow

Wacker_Tsuji_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound setup Combine and Stir under O₂ Atmosphere start->setup reagents PdCl₂, CuCl, DMF/H₂O reagents->setup reaction Wacker-Tsuji Oxidation (Room Temperature, 12-24h) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product 1-Acetyl-8-(2-oxopropyl)-1,2,3,4-tetrahydroquinoline purification->product

Caption: Workflow for the Wacker-Tsuji oxidation.

Asymmetric Dihydroxylation: Synthesis of Chiral 1-Acetyl-8-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydroquinoline

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric co-oxidant.[7][8]

Mechanistic Insights and Stereochemical Control

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, complexed to the chiral ligand, to the alkene, forming an osmate ester. This intermediate is then hydrolyzed to yield the syn-diol. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for predictable and high levels of enantioselectivity.[8]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • This compound

  • AD-mix-α or AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (MeSO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.

  • Cool the solvent mixture to 0 °C in an ice bath.

  • Add AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equiv) to the cooled solvent and stir until both phases are clear.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude diol by silica gel column chromatography (e.g., dichloromethane/methanol gradient) to yield the pure product.

Expected Products and Characterization Data

Product: (R)- or (S)-1-Acetyl-8-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydroquinoline

Characterization Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.00 (m, 3H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.90 (m, 1H, CH-OH), 3.65 (dd, J = 11.2, 4.0 Hz, 1H, CH₂-OH), 3.50 (dd, J = 11.2, 6.8 Hz, 1H, CH₂-OH), 2.90 (m, 2H, Ar-CH₂-CH(OH)), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂-CH₂), 2.50 (br s, 2H, -OH), 2.20 (s, 3H, N-Ac), 1.95 (m, 2H, Ar-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 169.8 (C=O, amide), 140.3, 135.0, 128.7, 127.6, 126.5, 126.1 (Ar-C), 71.5 (CH-OH), 66.8 (CH₂-OH), 42.5 (N-CH₂), 38.2 (Ar-CH₂-CH(OH)), 27.9 (Ar-CH₂-CH₂), 24.2 (N-Ac), 21.6 (Ar-CH₂-CH₂)
Mass Spectrometry (ESI+) m/z calculated for C₁₆H₂₁NO₃ [M+H]⁺: 276.1594; found: 276.1598

Sharpless Asymmetric Dihydroxylation Scheme

Sharpless_Dihydroxylation cluster_reagents Reagents substrate This compound ad_mix_alpha AD-mix-α ((DHQ)₂-PHAL) substrate->ad_mix_alpha OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃ t-BuOH/H₂O, 0 °C ad_mix_beta AD-mix-β ((DHQD)₂-PHAL) substrate->ad_mix_beta OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃ t-BuOH/H₂O, 0 °C product_S (S)-1-Acetyl-8-(2,3-dihydroxypropyl)- 1,2,3,4-tetrahydroquinoline ad_mix_alpha->product_S product_R (R)-1-Acetyl-8-(2,3-dihydroxypropyl)- 1,2,3,4-tetrahydroquinoline ad_mix_beta->product_R

Caption: Enantioselective synthesis of diols.

Epoxidation of the Allyl Group: Accessing Oxirane Derivatives

Epoxidation of the allyl group introduces a strained three-membered oxirane ring, a versatile functional group that can undergo a variety of ring-opening reactions with nucleophiles. Given the inherent chirality of the starting material, diastereoselective epoxidation is a key consideration.[9]

Diastereoselective Epoxidation Strategies

The existing stereocenter in the tetrahydroquinoline ring can influence the facial selectivity of the epoxidation, leading to a mixture of diastereomers. The level of diastereoselectivity can be influenced by the choice of epoxidizing agent and reaction conditions. For substrate-controlled diastereoselectivity, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be employed.[10] For higher levels of diastereoselectivity, directed epoxidation methods, potentially involving coordination to a nearby functional group, or the use of chiral catalysts that can override the substrate's inherent bias may be necessary.[11][12]

Experimental Protocol: Diastereoselective Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to separate the diastereomeric epoxides.

Expected Products and Characterization Data

Products: Diastereomers of 1-Acetyl-8-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroquinoline

Characterization Expected Data (for a single diastereomer)
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.00 (m, 3H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.15 (m, 1H, oxirane CH), 2.90 (dd, J = 14.0, 5.2 Hz, 1H, Ar-CH₂), 2.80 (dd, J = 5.2, 4.4 Hz, 1H, oxirane CH₂), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂-CH₂), 2.65 (dd, J = 14.0, 7.6 Hz, 1H, Ar-CH₂), 2.50 (dd, J = 5.2, 2.8 Hz, 1H, oxirane CH₂), 2.20 (s, 3H, N-Ac), 1.95 (m, 2H, Ar-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 169.6 (C=O, amide), 140.2, 135.1, 128.6, 127.7, 126.4, 126.0 (Ar-C), 52.5 (oxirane CH), 47.2 (oxirane CH₂), 42.4 (N-CH₂), 37.8 (Ar-CH₂), 27.8 (Ar-CH₂-CH₂), 24.1 (N-Ac), 21.5 (Ar-CH₂-CH₂)
Mass Spectrometry (ESI+) m/z calculated for C₁₆H₁₉NO₂ [M+H]⁺: 258.1489; found: 258.1491

Carbon-Carbon Bond Formation: Hydroformylation of the Allyl Group

Hydroformylation, or the "oxo process," is a powerful industrial method for converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[13][14] This reaction is typically catalyzed by rhodium or cobalt complexes and requires a mixture of carbon monoxide and hydrogen (syngas).[15][16] The regioselectivity of the hydroformylation (i.e., the formation of the linear vs. branched aldehyde) is a critical aspect and can often be controlled by the choice of catalyst and ligands.[17]

Mechanistic Overview

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydride complex, followed by insertion of the alkene into the Rh-H bond. This can occur in two ways, leading to either a linear or a branched alkyl-rhodium species. Subsequent coordination of carbon monoxide and migratory insertion of the alkyl group onto the carbonyl ligand forms an acyl-rhodium complex. Finally, oxidative addition of H₂ followed by reductive elimination liberates the aldehyde product and regenerates the rhodium-hydride catalyst.

Experimental Protocol: Hydroformylation

Materials:

  • This compound

  • [Rh(CO)₂(acac)] or other suitable rhodium precursor

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Toluene or other suitable solvent

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar and a glass liner with this compound (1.0 equiv), [Rh(CO)₂(acac)] (0.01 equiv), and PPh₃ (0.04 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with the 1:1 CO/H₂ mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess gas.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the linear and branched aldehyde isomers.

Expected Products and Characterization Data

Products: 4-(1-Acetyl-1,2,3,4-tetrahydroquinolin-8-yl)butanal (linear) and 3-(1-Acetyl-1,2,3,4-tetrahydroquinolin-8-yl)-2-methylpropanal (branched)

Characterization (Linear Isomer) Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 9.75 (t, J = 1.2 Hz, 1H, CHO), 7.20-7.00 (m, 3H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂-CH₂), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂-CH₂-CH₂), 2.45 (dt, J = 7.2, 1.2 Hz, 2H, CH₂-CHO), 2.20 (s, 3H, N-Ac), 1.95 (m, 2H, Ar-CH₂-CH₂), 1.85 (m, 2H, Ar-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 202.5 (CHO), 169.7 (C=O, amide), 140.4, 135.3, 128.4, 127.9, 126.3, 126.2 (Ar-C), 44.0 (CH₂-CHO), 42.6 (N-CH₂), 32.8 (Ar-CH₂), 27.9 (Ar-CH₂-CH₂), 24.2 (N-Ac), 21.8 (Ar-CH₂-CH₂), 21.6 (Ar-CH₂-CH₂)
Mass Spectrometry (ESI+) m/z calculated for C₁₇H₂₁NO₂ [M+H]⁺: 272.1645; found: 272.1648

Hydroformylation Reaction Pathway

Hydroformylation cluster_products Products substrate This compound reaction Hydroformylation (High Pressure, Heat) substrate->reaction catalyst [Rh]-catalyst, CO/H₂ catalyst->reaction linear Linear Aldehyde reaction->linear Major Product (ligand dependent) branched Branched Aldehyde reaction->branched Minor Product (ligand dependent)

Caption: Regioselective synthesis of aldehydes.

Conclusion

The functionalization of the allyl moiety in this compound opens a gateway to a vast chemical space of novel derivatives. The protocols outlined in this guide for oxidation, dihydroxylation, epoxidation, and hydroformylation provide robust starting points for the synthesis of key intermediates for drug discovery and development. The choice of reaction will be dictated by the desired final product, and researchers are encouraged to use the mechanistic insights provided to optimize conditions for their specific applications. The characterization data provided serve as a benchmark for the successful synthesis of these valuable compounds.

References

  • Catalytic Hydroformylation of Styrene−Butadiene Copolymers. ACS Publications. [Link]

  • Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. PMC - NIH. [Link]

  • syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition. [Link]

  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI. [Link]

  • Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. PMC - NIH. [Link]

  • The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. ResearchGate. [Link]

  • Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. RSC Publishing. [Link]

  • syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. PMC. [Link]

  • Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis. [Link]

  • Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase. ResearchGate. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. [Link]

  • Wacker-Tsuji Oxidation. Organic Chemistry Portal. [Link]

  • Olefin metathesis for chemical biology. Raines Lab. [Link]

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journals. [Link]

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  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. [Link]

  • Recent Developments in Tsuji-Wacker Oxidation. ResearchGate. [Link]

  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Elsevier. [Link]

  • Aqueous olefin metathesis: recent developments and applications. Beilstein Journals. [Link]

  • On the mechanism of the palladium-catalyzed tert-butylhydroperoxide- mediated wacker-type oxidation of alkenes using quinoline-2. SciSpace. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. PMC. [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. PMC. [Link]

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Sources

Scalable production methods for 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production Methods for 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Part 1: Strategic Overview & Rationale

The synthesis of This compound presents a specific regiochemical challenge: functionalizing the sterically hindered C8 position of the tetrahydroquinoline (THQ) core while maintaining the integrity of the


-acetyl group and the allyl olefin.

While classical methods such as the Amino-Claisen rearrangement offer atom economy, they often suffer from poor regioselectivity (yielding mixtures of C6 and C8 isomers) and require harsh thermal conditions that degrade purity profiles on scale.

This guide details a Convergent Cross-Coupling Strategy , identified as the "Gold Standard" for pharmaceutical-grade production. This route prioritizes regiocontrol and scalability by utilizing:

  • Selective Reduction: Preserving the C8-halogen handle.

  • Molander Allylation: Utilizing Potassium Allyltrifluoroborate for robust, air-stable Suzuki-Miyaura coupling, avoiding the toxicity of Stille tin reagents and the instability of allylboronic acids.

Synthesis Pathway Visualization

SynthesisRoute Start 8-Bromoquinoline (Starting Material) Step1 8-Bromo-1,2,3,4-THQ (Intermediate A) Start->Step1 Selective Hydrogenation (NaBH3CN / AcOH) Step2 1-Acetyl-8-bromo-THQ (Intermediate B) Step1->Step2 N-Acetylation (Ac2O / Pyridine) Final 1-Acetyl-8-allyl-THQ (Target) Step2->Final Suzuki-Miyaura Coupling (K-AllylBF3 / Pd Catalyst)

Caption: Figure 1. Convergent synthesis route utilizing selective reduction and Molander salt cross-coupling for high-purity production.

Part 2: Detailed Experimental Protocols

Phase 1: Selective Reduction of 8-Bromoquinoline

Objective: Reduce the pyridine ring to a piperidine ring without de-halogenating the C8-Bromine. Note: Catalytic hydrogenation (


) often strips the bromine. We utilize Sodium Cyanoborohydride for chemoselectivity.

Reagents & Equipment:

  • 8-Bromoquinoline (1.0 eq)[1][2]

  • Sodium Cyanoborohydride (

    
    ) (3.0 eq)
    
  • Glacial Acetic Acid (Solvent/Proton Source)

  • Reactor: Glass-lined or Hastelloy (due to acetic acid).

Protocol:

  • Dissolution: Charge the reactor with 8-Bromoquinoline and Glacial Acetic Acid (10 mL/g substrate). Stir at room temperature (RT) until fully dissolved.

  • Controlled Addition: Cool the mixture to 15°C. Add

    
      portion-wise over 1 hour. Caution: Exothermic; maintain internal temp < 25°C.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by HPLC (Target: Disappearance of quinoline peak).

  • Quench: Slowly pour the reaction mixture into ice-cold NaOH (20% aq) to neutralize (pH > 10). Warning: HCN generation risk if not basic enough; ensure excess base.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: 85-92% of 8-Bromo-1,2,3,4-tetrahydroquinoline as a pale yellow oil.

Phase 2: -Acetylation

Objective: Protect the secondary amine and install the C1-acetyl motif.

Reagents:

  • 8-Bromo-1,2,3,4-THQ (Intermediate A)

  • Acetic Anhydride (

    
    ) (1.5 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • DCM (Solvent)

Protocol:

  • Setup: Dissolve Intermediate A in DCM (5 mL/g). Add

    
     and cool to 0°C.
    
  • Acetylation: Dropwise add Acetic Anhydride .

  • Completion: Stir at RT for 2 hours.

  • Workup: Wash with 1N HCl (to remove excess amine), then Sat.

    
    .
    
  • Purification: Crystallization from Hexane/EtOAc is preferred over chromatography for scale.

  • Yield Expectation: >95% of 1-Acetyl-8-bromo-1,2,3,4-tetrahydroquinoline .

Phase 3: C8-Allylation (Suzuki-Miyaura w/ Molander Salt)

Objective: Install the allyl group using Potassium Allyltrifluoroborate. This reagent is superior to allylboronic acid (unstable) and allyltributyltin (toxic).

Reagents:

  • 1-Acetyl-8-bromo-THQ (1.0 eq)

  • Potassium Allyltrifluoroborate (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (3:1 ratio) - Degassed

Protocol:

  • Inerting: Purge the reactor with Nitrogen/Argon for 15 minutes.

  • Charging: Add Intermediate B, Potassium Allyltrifluoroborate,

    
    , and Catalyst.
    
  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 85°C for 12–16 hours. Vigorous stirring is required for the biphasic system.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene.[3]

  • Scavenging: Treat organic layer with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd residues (Critical for pharma applications).

  • Isolation: Concentrate and purify via vacuum distillation or silica plug filtration.

Part 3: Process Control & Data Specifications

Critical Process Parameters (CPPs)
ParameterPhase 1 (Reduction)Phase 3 (Allylation)Impact
Temperature < 25°C (during addition)85°C ± 2°CPhase 1: Prevents runaway. Phase 3: Ensures conversion.
Atmosphere AmbientInert (

/Ar)
Phase 3: Oxygen poisons Pd catalyst.
Stoichiometry 3.0 eq Hydride1.2 eq BorateExcess borate compensates for protodeboronation side reactions.
pH Control Basic Quench (>pH 10)N/APhase 1: Safety (HCN prevention).
Analytical Quality Control (QC)
  • HPLC Purity: >98.5% (Area %).

  • Residual Palladium: < 10 ppm (ICP-MS).

  • NMR Verification (

    
    , 400 MHz, 
    
    
    
    ):
    • 
       2.20 (s, 3H, 
      
      
      
      )
    • 
       3.35 (d, 2H, Allylic 
      
      
      
      )
    • 
       5.0-5.1 (m, 2H, Terminal Olefin)
      
    • 
       5.9 (m, 1H, Internal Olefin)
      
    • Diagnostic: Disappearance of C8-H signal; integration of allyl protons.

Part 4: Safety & Handling

  • Allyl Halides/Borates: While trifluoroborates are safer, allyl intermediates can be alkylating agents. Use double-gloving and fume hoods.

  • Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. The quench step must be performed in a well-ventilated hood with pH monitoring.

  • Palladium Residues: Heavy metal waste segregation is required.

References

  • Molander, G. A., & Fumagalli, T. (2006).[4] "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides." The Journal of Organic Chemistry, 71(15), 5743–5747. [Link][4]

  • Bhanunandan, N., et al. (2020).[5] "Synthesis of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives." International Journal of Scientific & Technology Research, 9(2). [Link]

  • Wang, Y., et al. (2019).[6] "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Organic Letters, 21(10), 3631–3634. [Link]

  • PubChem Compound Summary. (2025). "8-Bromo-1,2,3,4-tetrahydroisoquinoline" (Analogous structural data). [Link]

  • Darses, S., & Genet, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 108(1), 288–325.

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for N-acetylation of steric hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for N-Acetylation of Sterically Hindered Amines

Module 1: The Thermodynamic & Kinetic Challenge

The Core Issue: Standard N-acetylation protocols (e.g., Acetic Anhydride/Pyridine at RT) often fail with sterically hindered amines (e.g., tert-butylamines, 2,6-disubstituted anilines). The bulky substituents create a significant steric barrier that prevents the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon.

The Temperature Relationship: According to the Arrhenius equation, increasing temperature (


) exponentially increases the rate constant (

). However, for hindered amines, simply boiling the reaction often leads to:
  • Decomposition: Oxidation of the amine (tarring).

  • Evaporation: Loss of acetylating agents (Acetyl Chloride bp: 52°C).

  • Side Reactions: O-acetylation (if hydroxyls are present) or elimination.

The Solution: You must decouple "Heat" from "Activation Energy." Instead of just applying brute thermal force, you must use Nucleophilic Catalysis (DMAP) or Lewis Acid Catalysis (


) to lower the activation energy (

), allowing the reaction to proceed at optimized, controlled temperatures.

Module 2: Diagnostic Workflow

Before selecting a protocol, use this decision logic to determine the optimal pathway based on your substrate's sensitivity and hindrance level.

G Start Substrate Analysis Hindrance Steric Bulk Level? Start->Hindrance Sensitive Thermally Sensitive? Hindrance->Sensitive High (e.g., t-butyl) MethodA Method A: Optimized Thermal (Toluene/DMAP) Hindrance->MethodA Moderate (e.g., isopropyl) MethodB Method B: Microwave Assisted (Zn(OAc)2) Sensitive->MethodB No (Stable) MethodC Method C: Lewis Acid Catalysis (Sc(OTf)3) Sensitive->MethodC Yes (Degrades >80°C)

Figure 1: Decision matrix for selecting the optimal acetylation protocol based on substrate stability and steric bulk.

Module 3: Optimized Protocols

Method A: Optimized Thermal (The "DMAP Boost")

Best for: Moderately hindered amines stable at reflux.

The Logic: Standard Acetic Anhydride (


) is used, but Toluene  is substituted for DCM/THF to allow a higher reaction temperature (110°C). DMAP  (4-Dimethylaminopyridine) is added as a hyper-nucleophilic catalyst.[1]

Protocol:

  • Dissolve: 1.0 equiv. Amine in Toluene (0.5 M concentration).

  • Add: 1.5 - 2.0 equiv. Acetic Anhydride (

    
    ).
    
  • Catalyst: Add 10 mol% DMAP .

    • Note: Pyridine is NOT sufficient for hindered amines; DMAP is required to form the reactive

      
      -acylpyridinium intermediate.
      
  • Heat: Reflux at 110°C under

    
     atmosphere.
    
  • Monitor: Check TLC every hour. If stalled after 4h, add 0.5 equiv.

    
     to scavenge generated acid.
    
Method B: Microwave Assisted (The "Green" Route)

Best for: Extremely hindered amines, high-throughput, solvent-free preference.

The Logic: Microwave irradiation provides rapid internal heating, overcoming the activation barrier in minutes rather than hours. Zinc Acetate (


) acts as a mild Lewis acid/catalyst.

Protocol:

  • Mix: 1.0 equiv. Amine + 2.0 equiv.

    
     in a microwave vial.
    
  • Catalyst: Add 5-10 mol%

    
    .
    
  • Irradiate: Set to 100–120°C (dynamic power mode) for 10–15 minutes .

  • Workup: Dilute with EtOAc, wash with

    
    .
    
Method C: Scandium Triflate Catalysis (The "Sensitive" Route)

Best for: Acid-sensitive substrates or extremely hindered amines requiring mild conditions.

The Logic:


 is a water-tolerant Lewis acid that activates the anhydride carbonyl without requiring high temperatures, preserving sensitive functional groups.

Protocol:

  • Dissolve: Amine in MeCN or

    
    .
    
  • Add: 1.5 equiv.

    
    .
    
  • Catalyst: Add 5 mol%

    
    .
    
  • Run: Stir at Room Temperature to 40°C .

  • Note: This method is effective even for deactivated anilines.

Module 4: Mechanistic Visualization

Understanding why you are adding DMAP allows you to troubleshoot when it fails. The diagram below illustrates the formation of the "Super-Active" intermediate.

Mechanism Ac2O Acetic Anhydride (Reagent) Inter N-Acylpyridinium Ion (High Energy Intermediate) Ac2O->Inter Leaving Group Departure (OAc-) DMAP DMAP (Catalyst) DMAP->Ac2O Nucleophilic Attack Product Acetylated Amine (Product) Inter->Product Amine Attack (Lower Ea) Amine Hindered Amine (Substrate) Amine->Inter Steric Clash Reduced Product->DMAP Catalyst Regenerated

Figure 2: The Steglich-type mechanism showing DMAP generating a highly electrophilic N-acylpyridinium species, which is more susceptible to attack by hindered amines than the anhydride itself.

Module 5: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion even at reflux (Method A). What now?

  • Diagnosis: The acetic acid byproduct is protonating your DMAP, deactivating the catalytic cycle.

  • Fix: Add an auxiliary base (Triethylamine or DIPEA, 1.5 equiv) to scavenge the proton, keeping DMAP in its active free-base form. Alternatively, switch to Method B (Microwave) to drive kinetics thermally.

Q2: The reaction mixture turned deep black/tarry.

  • Diagnosis: Oxidation of the amine or polymerization caused by excessive heat.

  • Fix:

    • Ensure strict

      
       or Argon atmosphere.
      
    • Switch to Method C (

      
      )  to run the reaction at a lower temperature (RT–40°C).
      
    • Check if your solvent (e.g., THF) contains peroxides.

Q3: I see di-acetylation (N,N-diacetyl) on my primary amine.

  • Diagnosis: Reaction temperature is too high, or excess

    
     is present.
    
  • Fix: Reduce

    
     to 1.1 equivalents. Lower the temperature by 20°C. If using Microwave, reduce time to 5 minutes.
    

Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?

  • Advisory: For high-temperature optimization, Acetic Anhydride is superior. Acetyl Chloride boils at 52°C, making it difficult to reach the activation temperature required for hindered amines without a sealed pressure vessel. Furthermore, the HCl generated by Acetyl Chloride can degrade sensitive substrates.

Module 6: Comparative Data Table

VariableStandard (RT)Optimized Thermal (Method A)Microwave (Method B)Lewis Acid (Method C)
Solvent DCM / THFToluene / XyleneNeat / AcOHMeCN
Temp 25°C110°C (Reflux)100–150°C25–40°C
Catalyst None / PyridineDMAP (10%)Zn(OAc)2Sc(OTf)3
Time 12–24 h2–6 h5–15 min1–4 h
Yield (Hindered) <30%75–90%85–95%80–95%

References

  • Steglich Esterification/Acylation Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[2] Chem. Int. Ed.1978 , 17, 522–524.

  • Microwave Assisted Acetylation: Naik, S.; et al. "Zinc Acetate as a Catalyst for the N-Acetylation of Amines under Microwave Irradiation."[2] Green Chemistry, 2004 , 6, 125-127.

  • Scandium Triflate Catalysis: Ishihara, K.; et al. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides."[3][4] J. Org.[3][5] Chem.1996 , 61, 4560–4567.[3]

  • DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed.1978 , 17, 569–583.

Sources

Technical Support Center: Purification of Tetrahydroquinoline (THQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Solvent Systems & Troubleshooting Doc ID: THQ-PUR-001 | Version: 2.4 | Status: Active

Technical Overview: The THQ Challenge

Tetrahydroquinoline (THQ) derivatives possess a secondary or tertiary amine at the N1 position, rendering them basic (


 for the conjugate acid). Standard silica gel is acidic (

), containing free silanol groups (

).

The Core Problem: When basic THQs interact with acidic silanols, they form reversible ionic bonds (ammonium silanolates). This results in:

  • Peak Tailing: Asymmetrical bands that smear across the column.

  • Irreversible Adsorption: Loss of yield (mass balance failure).

  • Decomposition: Acid-sensitive THQ intermediates (e.g., enamines) may hydrolyze or oxidize.

This guide provides the solvent architectures and protocols to neutralize these interactions and achieve high-resolution separation.

Solvent System Matrix

Select your system based on the polarity of the substituents on the THQ core (e.g., Povarov adducts vs. simple alkyl-THQs).

Table 1: Primary Solvent Systems
THQ ClassPolarityRecommended SystemRatio Range (v/v)Additive Required?
Simple Alkyl/Aryl THQs LowHexane / Ethyl Acetate 95:5

70:30
No (usually)
Povarov Adducts MediumPetroleum Ether / EtOAc 90:10

60:40
Optional (1% TEA)
Amide/Ester THQs Med-HighDCM / Methanol 99:1

90:10
YES
Highly Polar/Basic HighDCM / MeOH /

95:4:1

85:14:1
YES

Critical Warning: Do not exceed 10% Methanol in DCM when using standard silica. Methanol can dissolve silica gel, contaminating your product with colloidal silica. If >10% MeOH is needed, switch to C18 Reverse Phase silica [1].

The "Anti-Tailing" Protocol (Self-Validating)

If your TLC spots are "streaking" rather than forming tight circles, you must deactivate the silica.

Method A: The Mobile Phase Modifier (Standard)

Mechanism: Triethylamine (TEA) competes for silanol binding sites, effectively "capping" the column's acidity.

  • Prepare Solvent A: Hexane + 1% TEA.

  • Prepare Solvent B: Ethyl Acetate + 1% TEA.

  • Validation: Run a TLC of your crude material using these modified solvents. The streak should collapse into a distinct spot.

  • Execution: Run the column using these premixed solvents.

Method B: The "Pre-Wash" Technique (High Purity)

Use Case: When TEA interferes with downstream analysis (e.g., NMR) or reaction steps.

  • Pack Column: Slurry pack silica with Hexane containing 5% TEA .

  • Flush: Run 2-3 column volumes (CV) of the 5% TEA/Hexane solution through the column.

  • Equilibrate: Flush with 2 CV of pure Hexane (to remove bulk TEA).

  • Run: Elute with your standard Hexane/EtOAc gradient without additives.

    • Why this works: The TEA remains hydrogen-bonded to the active silanols, creating a neutral stationary phase, but does not co-elute in significant quantities with your product [2].

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification strategy for THQ derivatives.

THQ_Purification_Logic Start Start: Crude THQ Mixture CheckTLC Step 1: Check TLC Spot Shape (Standard Hex/EtOAc) Start->CheckTLC IsTailing Is the spot tailing/streaking? CheckTLC->IsTailing NoTailing No Tailing IsTailing->NoTailing Tight Spot YesTailing Yes, Tailing IsTailing->YesTailing Streak StandardRun Run Standard Column: Hexane / EtOAc Gradient NoTailing->StandardRun AddBase Add 1% Triethylamine (TEA) to TLC solvent YesTailing->AddBase CheckSpot Did spot shape improve? AddBase->CheckSpot Improved Yes, Improved CheckSpot->Improved Spot Tightens NotImproved No, Still Streaking CheckSpot->NotImproved Streak Persists MethodA Protocol A: Add 1% TEA to Mobile Phase Improved->MethodA PolarityIssue Issue is Solubility/Polarity NotImproved->PolarityIssue SwitchDCM Switch System: DCM / MeOH (95:5) PolarityIssue->SwitchDCM

Caption: Decision tree for optimizing solvent systems based on TLC behavior of THQ derivatives.

Troubleshooting Guide (FAQ)

Q1: My THQ product decomposes on the column. I see a new spot forming during elution.

Diagnosis: Acid-catalyzed degradation (oxidation or hydrolysis). The Fix:

  • Switch Stationary Phase: Use Basic Alumina (Activity Grade III) or Amine-functionalized Silica (KP-NH) . These phases are non-acidic and prevent protonation of the THQ nitrogen [3].

  • Alternative: If you must use silica, use the Method B (Pre-wash) described above to neutralize acidity before loading the sample.

Q2: I am using DCM/MeOH/TEA, but my separation is still poor (co-elution).

Diagnosis: "Selectivity Saturation." DCM and MeOH are both proton-donors/acceptors that can mask subtle differences in your molecule's geometry. The Fix: Change the selectivity group of the solvent.

  • Try Toluene/Acetone: Toluene interacts via

    
    -
    
    
    
    stacking with the quinoline ring, often separating isomers that co-elute in DCM systems.
  • Try Ether/Pentane: Diethyl ether has unique hydrogen-bonding capabilities that differ from EtOAc [4].

Q3: My product precipitates inside the column (clogging).

Diagnosis: Solubility mismatch. THQs often dissolve well in DCM but crash out when the Non-Polar solvent (Hexane) concentration is high at the start of a gradient. The Fix:

  • Solid Load: Adsorb your crude mixture onto silica gel (1:3 ratio) and load it as a dry powder. This eliminates the solubility shock of liquid loading.

  • DCM "Chaser": Add 5-10% DCM to your Hexane bottle (Solvent A) to maintain a baseline solubility power throughout the gradient.

Q4: How do I remove the Triethylamine (TEA) from my purified product?

Diagnosis: TEA has a high boiling point (


) and can linger in NMR spectra.
The Fix: 
  • Azeotrope: Co-evaporate your fractions with Heptane (3x) on the rotovap.

  • High Vac: Dry the final oil under high vacuum (< 1 mbar) for 4 hours; TEA is volatile enough to be removed this way.

References

  • Biotage. (2013).[1] Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Link

  • BenchChem. (2025).[2] Technical Support Center: Purification of Indole Alkaloids and Basic Amines. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[3] Link

  • Royal Society of Chemistry. (2015). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. Link

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallographic Data of Substituted 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1,2,3,4-Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. THQs are integral components of numerous natural products, pharmaceuticals, and biologically active compounds, exhibiting a wide range of therapeutic properties including antiarrhythmic, antimalarial, and antiviral activities.[1][2] The biological function of these molecules is intrinsically linked to their three-dimensional structure. Therefore, a profound understanding of their conformational behavior, as provided by single-crystal X-ray diffraction, is paramount for the rational design of new therapeutic agents and functional materials.

This guide provides a comparative analysis of X-ray crystallographic data for various substituted THQs. We will explore how different substitution patterns on both the aromatic and heterocyclic rings influence molecular conformation and intermolecular interactions in the solid state. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and crystallization of these important molecules, offering a comprehensive resource for researchers in the field.

Conformational Landscape of the THQ Ring

The non-aromatic, six-membered heterocyclic ring of the THQ core is not planar and can adopt several conformations, most commonly the half-chair , boat, or sofa forms.[3] The preferred conformation is dictated by the nature and position of substituents, which seek to minimize steric strain and maximize stabilizing electronic interactions. In the majority of reported crystal structures, the THQ core adopts a half-chair conformation .[2] This conformation allows for pseudo-axial and pseudo-equatorial positioning of substituents, significantly impacting the molecule's overall shape and its potential to interact with biological targets.

Comparative Crystallographic Analysis: The Impact of Substitution

The precise arrangement of atoms and functional groups in the crystal lattice is governed by a delicate balance of steric and electronic factors. Here, we compare crystallographic data from selected substituted THQs to illustrate key structural trends.

Case Study 1: N-Sulfonylation and its Conformational Impact

Substitution at the nitrogen atom (N1) is a common strategy to modulate the physicochemical properties of THQs. A prominent example is the introduction of a tosyl group (4-methylbenzenesulfonyl).

In the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline , the heterocyclic ring is observed to be in a half-chair conformation.[2] The bulky tosyl group significantly influences the geometry around the nitrogen atom. The sum of the bond angles at the nitrogen is 350.2°, indicating a flattened trigonal pyramidal geometry.[2] This flattening is a result of the electron-withdrawing nature of the sulfonyl group. Another key feature is the relative orientation of the two aromatic rings; the dihedral angle between the THQ's benzene ring and the tosyl's phenyl ring is 47.74 (10)°.[2] This twisted conformation minimizes steric hindrance.

Case Study 2: Cis/Trans Isomerism in 2,4-Disubstituted THQs

Substitution at both the C2 and C4 positions introduces stereocenters, leading to the possibility of cis and trans diastereomers.[4] The relative orientation of these substituents has a profound effect on the ring conformation and the molecule's overall topology.

In cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, the crystal structure reveals that the heterocyclic ring of the THQ moiety adopts a half-chair conformation. The methyl group at the C2 position and the azepan-2-one substituent at the C4 position are both in pseudo-equatorial orientations to minimize steric strain. This arrangement is characteristic of the thermodynamically more stable cis isomer in many substituted cyclohexene-like systems.

A comparison with a hypothetical trans isomer would likely show one substituent in a pseudo-axial position, leading to greater steric interactions and a potentially different ring puckering. These subtle conformational differences, readily elucidated by X-ray crystallography, are critical for understanding receptor binding and biological activity, as the spatial presentation of pharmacophoric groups is altered.

Summary of Key Crystallographic Parameters

The following table summarizes key geometric parameters for representative substituted THQs, providing a quantitative basis for comparison.

CompoundRing ConformationKey Torsion Angle(s)Intermolecular Interactions
1-Tosyl-1,2,3,4-tetrahydroquinoline Half-chairC9-N1-C8-C7 = -35.2(3)°C-H···O hydrogen bonds forming chains along the[5] axis.[2]
cis-1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one Half-chairC2-C3-C4-N(lactam) = 171.3(2)° (pseudo-equatorial)N-H···O and C-H···O hydrogen bonds creating a 2D network.

Experimental Workflow: From Synthesis to High-Quality Crystals

Achieving a high-quality crystal structure begins with the successful synthesis and purification of the target compound, followed by a meticulous crystallization process.

Diagram of the Overall Experimental Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis A Reactants B Doebner-von Miller Reaction A->B Acid Catalyst C Work-up & Column Chromatography B->C Crude Product D Pure Compound C->D Purified Product E Solvent Selection & Dissolution D->E F Slow Evaporation / Vapor Diffusion E->F G Single Crystal Selection F->G Crystal Growth H Data Collection (Diffractometer) G->H I Structure Solution & Refinement H->I

Caption: General workflow from synthesis to crystal structure analysis.

Protocol 1: Synthesis of a Substituted THQ via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinoline derivatives, which can then be reduced to the corresponding THQs.[6][7][8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Objective: To synthesize 2-methyl-1,2,3,4-tetrahydroquinoline.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (0.1 mol) and concentrated HCl (0.2 mol). Stir the mixture in an ice bath. Causality: The formation of the aniline hydrochloride salt makes the aromatic ring less susceptible to polymerization side reactions.

  • Reagent Addition: Slowly add crotonaldehyde (0.12 mol) dropwise to the stirred mixture over 30 minutes. Maintain the temperature below 20°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.

  • Catalysis and Reflux: After the addition is complete, add anhydrous zinc chloride (0.05 mol) to the flask. Heat the mixture to reflux (approximately 100-110°C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: ZnCl₂ acts as a Lewis acid to facilitate the cyclization and dehydration steps.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 10 M NaOH solution until the pH is >10. Causality: Neutralization is required to deprotonate the product and precipitate the zinc salts, making the THQ extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure to yield the crude quinoline product. This can then be reduced to the THQ using a standard procedure like catalytic hydrogenation (e.g., H₂, Pd/C).

Protocol 2: Crystallization by Slow Evaporation

Growing single crystals suitable for X-ray diffraction requires creating a supersaturated solution from which the compound can slowly precipitate in an ordered crystalline lattice. Slow evaporation is a straightforward and effective technique.[9]

Objective: To grow single crystals of a purified substituted THQ.

Materials:

  • Purified THQ derivative (approx. 10-20 mg)

  • A selection of analytical grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Small, clean glass vial (e.g., 4 mL)

  • Parafilm or aluminum foil

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents. The ideal solvent is one in which the compound is moderately soluble. A binary solvent system (one "good" solvent and one "poor" solvent) often yields the best results. For many THQs, a mixture like ethyl acetate/hexane is a good starting point.[2]

  • Solution Preparation: Dissolve 10-20 mg of the purified THQ in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) in the crystallization vial. If using a binary system, add the "good" solvent until the compound fully dissolves, then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate. Causality: This ensures the solution is saturated, a prerequisite for crystal growth.

  • Slow Evaporation: Cover the vial with parafilm and pierce it with a needle a few times. This allows the solvent to evaporate slowly over several days to weeks. Causality: Slow evaporation is critical. If the solvent evaporates too quickly, the compound will precipitate as an amorphous powder or as microcrystals unsuitable for single-crystal X-ray diffraction.

  • Crystal Harvesting: Place the vial in a vibration-free location. Monitor it periodically. Once well-formed crystals appear, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of the "poor" solvent and allow them to air dry.

Conclusion

X-ray crystallography provides indispensable, high-resolution insights into the three-dimensional architecture of substituted 1,2,3,4-tetrahydroquinolines. The data clearly demonstrates that the choice and position of substituents critically govern the conformation of the heterocyclic ring and the resulting supramolecular assembly in the solid state. This structural understanding, coupled with robust synthetic and crystallization protocols, empowers researchers to rationally design and develop novel THQ-based molecules with tailored properties for applications in drug discovery and beyond.

References

  • S. F. Kouznetsov, V. V.; Meléndez, A. M. V. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules.

  • Jayanna, N. D.; et al. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications.

  • Wikipedia. Doebner–Miller reaction. Wikipedia.

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • SynArchive. Doebner-Miller Reaction. SynArchive.

  • ResearchGate. Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active... ResearchGate.

  • BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem.

  • BenchChem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.

  • BenchChem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.

  • ResearchGate. Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. ResearchGate.

  • Wikipedia. Cis–trans isomerism. Wikipedia.

Sources

A Comparative Guide to the Synthesis of C8-Substituted Tetrahydroquinolines: Methodologies, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, and functionalization at the C8 position is crucial for modulating the pharmacological activity of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of prominent synthetic routes for accessing C8-substituted THQs, designed for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings, performance metrics, and practical considerations of two major strategies: transition-metal-catalyzed direct C-H functionalization and multicomponent domino reactions. By presenting objective comparisons, supporting experimental data, and detailed protocols, this document serves as a practical resource for making informed decisions in synthetic route design and optimization.

Introduction: The Significance of the C8-Substituted THQ Motif

The tetrahydroquinoline core is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activity.[3][4] These molecules have found applications as anticancer drugs, immunosuppressants, and cardiovascular agents.[2] Substitution at the C8 position of the THQ ring, in particular, has been shown to be a critical determinant of bioactivity. For instance, in the development of opioid receptor ligands, modifications at the C8 position directly influence the binding affinity and functional profile at mu (μ) and delta (δ) opioid receptors, offering a pathway to develop safer analgesics with reduced side effects like tolerance and dependence.[5][6]

Despite its importance, the selective synthesis of C8-substituted THQs presents a considerable challenge. Traditional methods often involve multi-step sequences starting from pre-functionalized precursors, which can be inefficient. Modern synthetic chemistry has risen to this challenge, offering more direct and elegant solutions. This guide will compare and validate two powerful contemporary approaches: the precision of transition-metal-catalyzed C-H activation and the efficiency of domino reactions.

Methodology 1: Transition-Metal-Catalyzed C8 C-H Functionalization

The direct functionalization of a C-H bond is one of the most atom-economical strategies in organic synthesis. For THQs, this approach has emerged as a robust tool for selectively modifying the C8 position.[1] Ruthenium(II) catalysts have proven particularly effective, utilizing a chelation-assisted mechanism to achieve high regioselectivity.[7]

Mechanistic Rationale: Chelation-Assisted C-H Activation

The success of Ru(II)-catalyzed C8 functionalization hinges on the presence of a directing group on the nitrogen atom of the THQ ring. This group coordinates to the metal center, positioning it in close proximity to the C8-H bond. This directed ortho-metalation facilitates the cleavage of the C-H bond to form a stable five-membered ruthenacycle intermediate. This intermediate is the linchpin of the reaction, reacting with various coupling partners to install new functional groups exclusively at the C8 position.

Below is a generalized workflow for this process, illustrating the key steps from catalyst activation to product formation.

G cluster_cat Catalyst Activation & Coordination cluster_ch C-H Activation cluster_coupling Coupling & Regeneration A [Ru(p-cymene)Cl₂]₂ + AgSbF₆ B Active Ru(II) Catalyst A->B Forms Monomeric Cationic Species D Ru-THQ Complex B->D Coordination via Directing Group C N-Directed THQ C->D Coordination via Directing Group E Ruthenacycle Intermediate D->E C-H Cleavage/ Concerted Metalation- Deprotonation H C8-Functionalized THQ E->H Reductive Elimination/ Oxidative Addition F Coupling Partner (e.g., Carboxylic Acid) F->H Reductive Elimination/ Oxidative Addition G Oxidant (e.g., Ag₂CO₃) G->H Reductive Elimination/ Oxidative Addition I Regenerated Ru(II) H->I Catalyst Turnover I->B Enters next catalytic cycle caption Workflow for Ru-Catalyzed C8 C-H Functionalization.

Figure 1. Workflow for Ru-Catalyzed C8 C-H Functionalization.
Performance and Scope

Ruthenium-catalyzed methods are versatile, enabling the introduction of a wide array of functional groups at the C8 position, including acyl, acyloxy, alkyl, and aryl moieties.[7] The reactions generally proceed under moderate conditions and exhibit broad functional group tolerance, making them highly valuable in complex molecule synthesis.

EntryDirecting GroupCoupling PartnerCatalyst SystemOxidantYield (%)Source
1PyridinylBenzoic Acid[Ru(p-cymene)Cl₂]₂, AgSbF₆Ag₂CO₃85[7]
2PyridinylPivalic Acid[Ru(p-cymene)Cl₂]₂, AgSbF₆Ag₂CO₃92[7]
3PyridinylPhenylacetic Acid[Ru(p-cymene)Cl₂]₂, AgSbF₆Ag₂CO₃78[7]
4Acetyl4-Methoxybenzoic Acid[Ru(p-cymene)Cl₂]₂Na₂S₂O₈75[7]

Table 1. Representative Examples of Ru(II)-Catalyzed C8-Acyloxylation of Tetrahydroquinolines.

Experimental Protocol: Ru(II)-Catalyzed C8-Acyloxylation

This protocol is a representative example adapted from methodologies described in the literature.[7]

  • Preparation: To an oven-dried screw-cap vial, add the N-pyridinyl-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv), the desired carboxylic acid (2.0 mmol, 2.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), AgSbF₆ (0.10 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol, 1.5 equiv).

  • Reaction: Evacuate and backfill the vial with argon three times. Add 1,2-dichloroethane (DCE) (3 mL) via syringe.

  • Heating: Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure C8-acyloxylated tetrahydroquinoline product.

Methodology 2: Domino (Cascade) Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates.[3] For the synthesis of complex THQs, the Povarov reaction, a type of imino Diels-Alder reaction, is a particularly powerful strategy.[8] While not inherently C8-selective, appropriate choice of an aniline precursor allows for the strategic placement of substituents that will ultimately reside at the C8 position of the THQ product.

Mechanistic Rationale: The Three-Component Domino Povarov Reaction

This reaction typically involves an arylamine, an aldehyde, and an activated alkene (dienophile). The sequence is initiated by the in situ formation of two key intermediates: a β-enamino ester from the reaction of the arylamine and an electron-deficient alkene (e.g., methyl propiolate), and an N-aryl aldimine from the condensation of the arylamine and the aldehyde.[9][10] These intermediates then engage in a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution to construct the tetrahydroquinoline ring system in one pot.

G cluster_inter Intermediate Formation (in situ) cluster_cyclo Annulation Cascade A Arylamine + Methyl Propiolate B β-Enamino Ester (A) A->B Michael Addition E Mannich-type Intermediate (C) B->E Mannich-type Addition C Arylamine + Aldehyde D N-Aryl Aldimine (B) C->D Condensation (Acid-catalyzed) D->E Mannich-type Addition F Polysubstituted THQ E->F Intramolecular Electrophilic Aromatic Substitution caption Mechanism of the Domino Povarov Reaction.

Figure 2. Mechanism of the Domino Povarov Reaction.
Performance and Scope

The three-component domino Povarov reaction provides rapid access to polysubstituted THQs from simple starting materials.[8][9] The yields are generally moderate to good. The scope is broad, accommodating various substituted arylamines and aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups.[10] By starting with an aniline derivative that is substituted meta to the amino group, one can generate a final THQ product with a substituent at the C8 position.

EntryArylamineAldehydeDienophileYield (%)Source
1AnilineBenzaldehydeMethyl Propiolate63[8]
24-Methylaniline4-ChlorobenzaldehydeMethyl Propiolate67[8]
34-Methoxyaniline4-MethylbenzaldehydeMethyl Propiolate65[9]
43-ChloroanilineBenzaldehydeEthyl Cyanoacetate72[11]

Table 2. Representative Examples of Domino Reactions for Tetrahydroquinoline Synthesis.

Experimental Protocol: Three-Component Domino Povarov Reaction

This protocol is a representative example adapted from methodologies described in the literature.[8][9]

  • Preparation: In a round-bottom flask, dissolve the arylamine (2.2 mmol, 2.2 equiv) and methyl propiolate (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • First Stage: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the β-enamino ester intermediate.

  • Second Stage: Add the aromatic aldehyde (1.1 mmol, 1.1 equiv) and p-toluenesulfonic acid (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the functionalized tetrahydroquinoline.

Comparative Analysis: C-H Activation vs. Domino Reactions

Choosing a synthetic route requires a careful evaluation of multiple factors. Both transition-metal-catalyzed C-H activation and domino reactions offer powerful, modern alternatives to classical multi-step syntheses, but they excel in different areas.

FeatureTransition-Metal C-H FunctionalizationDomino (Povarov) Reaction
Regioselectivity Excellent for C8. Directly targets the C8-H bond via a directing group, offering predictable and high selectivity.Substrate-dependent. C8 substitution is achieved by using a pre-functionalized aniline. Does not selectively functionalize a C-H bond.
Atom Economy Good. Avoids the installation and removal of activating groups on the aromatic ring.Excellent. Combines three or more simple molecules into a complex product with minimal waste.[3]
Substrate Scope Broad, but requires a suitable directing group on the nitrogen. Some functional groups may interfere with the catalyst.Very broad. Tolerates a wide variety of anilines, aldehydes, and dienophiles.
Convergence Linear/Sequential. A pre-formed THQ is functionalized in a subsequent step.Convergent. The THQ core is assembled from multiple building blocks in a single step.
Key Advantage Precision and directness for late-stage functionalization of an existing THQ core.High efficiency and complexity generation from simple, readily available starting materials.
Limitations Requires often expensive transition-metal catalysts and specific directing groups that may need to be installed and removed.Control over substitution patterns is dictated by the starting materials; direct C-H functionalization is not the operative mechanism.

Conclusion and Future Outlook

The synthesis of C8-substituted tetrahydroquinolines is a pivotal task in medicinal chemistry and drug discovery. For direct, late-stage functionalization of an existing THQ scaffold with high C8 selectivity, ruthenium-catalyzed C-H activation stands out as a superior strategy. Its precision is invaluable when modifying complex molecules where other positions must remain untouched.

Conversely, for the rapid construction of diverse libraries of complex, polysubstituted THQs from simple precursors, domino reactions like the Povarov reaction offer unmatched efficiency and atom economy. This approach is ideal for exploratory synthesis and lead discovery, where generating molecular diversity is a primary goal.

The choice between these methodologies is therefore not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the research program. Future advancements will likely focus on developing more sustainable catalytic systems, expanding the scope of asymmetric variants, and combining the precision of C-H activation with the efficiency of cascade processes to forge even more powerful synthetic pathways.

References

  • Title: Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: MDPI URL: [Link]

  • Title: Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromat Source: Beilstein Journals URL: [Link]

  • Title: Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction Source: ACS Publications URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline, a compound that, while not extensively characterized in public safety literature, belongs to a class of compounds—quinoline derivatives—that necessitate careful handling and disposal.[1][2] The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and are designed to empower laboratory personnel to manage this waste stream confidently and responsibly.[3][4][5][6]

I. Immediate Safety and Hazard Assessment: Understanding the Risk Profile

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][2] The related compound, 1,2,3,4-tetrahydroquinoline, is also considered hazardous, being toxic if swallowed and a suspected carcinogen. Therefore, it is prudent to assume that this compound exhibits a similar or potentially enhanced hazard profile.

Core Principles for Safe Handling:

  • Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and splash-proof safety goggles.[1][2]

  • Spill Management: In the event of a spill, evacuate the immediate area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[7] Do not allow the material to enter drains or waterways.[1][2]

II. Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation. Mismanagement at this stage can lead to dangerous chemical reactions and improper disposal routing.

Waste Stream Identification: Waste containing this compound will likely fall into one of the following categories:

  • Unused or Expired Product: Pure or neat compound that is no longer needed.

  • Contaminated Labware: Glassware, pipette tips, and other disposable items that have come into direct contact with the compound.

  • Liquid Waste Solutions: Reaction mixtures, purification fractions (e.g., from chromatography), and rinsing solvents.

  • Contaminated PPE: Gloves, bench liners, and other disposable protective gear.

Segregation Protocol: All waste streams containing this compound must be segregated as Hazardous Chemical Waste .[3][6] Specifically, it should be categorized as a non-halogenated organic waste unless it is mixed with halogenated solvents.

Experimental Workflow for Waste Segregation

WasteSegregation cluster_generation Waste Generation Point cluster_containerization Waste Containerization cluster_disposal Final Disposal Pathway UnusedProduct Unused/Expired This compound SolidWasteContainer Hazardous Solid Waste Container (Labeled) UnusedProduct->SolidWasteContainer  Segregate as Solid Waste ContaminatedLabware Contaminated Labware (Glassware, Pipette Tips) ContaminatedLabware->SolidWasteContainer LiquidWaste Liquid Waste Solutions (Reaction Mixtures, Solvents) LiquidWasteContainer Hazardous Liquid Waste Container (Labeled) LiquidWaste->LiquidWasteContainer  Segregate as Liquid Waste DisposalVendor Licensed Hazardous Waste Disposal Vendor SolidWasteContainer->DisposalVendor LiquidWasteContainer->DisposalVendor

Sources

Personal protective equipment for handling 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline is a specialized nitrogen-containing heterocyclic intermediate. While specific toxicological data for this exact derivative may be limited in public databases, its structural components—a lipophilic tetrahydroquinoline core, an N-acetyl moiety, and a reactive allyl group—dictate a Level 3 Biosafety/Chemical Handling protocol .

The Critical Risk: The combination of the lipophilic quinoline ring and the allyl handle creates a molecule with high potential for transdermal absorption and alkylation of biological targets. You must treat this compound as a potential sensitizer and mutagen until proven otherwise.

Hazard Architecture (Structure-Activity Analysis)

To understand the safety requirements, we must analyze the molecule's functional groups. This is not just "chemical handling"; it is containment of a bioactive pharmacophore.

Functional ComponentAssociated RiskPhysiological Implication
Tetrahydroquinoline Core Lipophilicity (LogP > 2.5)Rapid skin absorption; potential accumulation in adipose tissue [1].
Allyl Group (C3H5) Electrophilic ReactivityPotential alkylating agent; risk of DNA interaction or protein haptenization (sensitization) [2].
Nitrogen Heterocycle BioactivityCommon scaffold in antiproliferative and antineoplastic agents; assume pharmacological activity [3].

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed to prevent permeation of lipophilic organic amines.

A. Hand Protection: The "Double-Barrier" Standard

Do not rely on single-layer disposable nitrile gloves. Organic amines can permeate thin nitrile (< 4 mil) in under 15 minutes without visible degradation.

LayerMaterial SpecificationFunctionBrand/Model Recommendation (Example)
Inner Layer Low-Modulus Nitrile (3-4 mil)Dexterity & Sweat ManagementAnsell TouchNTuff® 92-600
Outer Layer High-Performance Nitrile (5-8 mil) OR Laminate Film Chemical Permeation BarrierAnsell Sol-Vex® (for synthesis) or Silver Shield® (for spill cleanup)
Validation Inflation Test Check for pinholes before donning.Mandatory for Outer Layer

Critical Insight: If the outer glove is splashed, do not wipe it . Remove and replace immediately. The permeation clock starts the moment of contact.

B. Ocular & Respiratory Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of aerosolization during syringe transfers or rotovap operations.

  • Respiratory: If working outside a certified fume hood (not recommended) or handling powders/aerosols, use a Half-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

Operational Protocol: The "Zone Defense" Workflow

We utilize a "Zone Defense" strategy to contain the molecule within the fume hood, preventing migration to the lab bench.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling 1-Acetyl-8-allyl- 1,2,3,4-tetrahydroquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solute State->Liquid Risk1 Risk: Inhalation Solid->Risk1 Risk2 Risk: Splash & Absorption Liquid->Risk2 Action1 Engineering: Fume Hood PPE: Double Nitrile + N95/P100 Risk1->Action1 Action2 Engineering: Fume Hood PPE: Double Nitrile (5mil+) + Splash Goggles Risk2->Action2 Spill Spill > 10mL? Action2->Spill Yes Yes Spill->Yes No No Spill->No MajorSpill Evacuate + HazMat Team (Silver Shield Gloves) MinorSpill Absorb with Vermiculite Double Gown + Goggles Yes->MajorSpill No->MinorSpill

Figure 1: Decision logic for PPE selection based on physical state and incident magnitude.

Step-by-Step Handling Procedure
  • Preparation (The "Clean-Dirty" Line):

    • Establish a visible line (using tape) 6 inches inside the fume hood sash.

    • Inside the line: All "Dirty" items (reagent bottle, reaction flask, waste beaker).

    • Outside the line: "Clean" items (notebook, pen, calculator). Never cross this line with gloved hands.

  • Weighing & Transfer:

    • Solids: Weigh inside the hood using a localized balance or transfer to a pre-weighed vial. Do not weigh on an open bench.

    • Liquids: Use positive-displacement pipettes or glass syringes. Avoid needles if possible to reduce injection risk; if needles are required, use Luer-Lock to prevent detachment.

  • Synthesis & Quenching:

    • Tetrahydroquinolines can be prone to oxidation. Keep under inert atmosphere (Argon/Nitrogen).

    • Caution: If using strong acids for deprotection or modification, the exotherm can aerosolize the amine. Always add acid dropwise with cooling.

  • Decontamination:

    • Do not use simple water. The lipophilic nature of the allyl-tetrahydroquinoline requires an organic solvent cut.

    • Wipe Down: Use a paper towel soaked in Ethanol (70%) or Acetone to wipe glassware before removing it from the hood. Dispose of the wipe as hazardous solid waste.

Disposal & Environmental Stewardship[1]

Nitrogen-containing heterocycles are often toxic to aquatic life and must never be disposed of down the drain.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on your solvent system. Label clearly: "Contains Toxic Nitrogen Heterocycles."

  • Solid Waste: Silica gel, drying agents (MgSO4), and contaminated gloves must go into Hazardous Solid Waste bins for incineration.

  • Empty Containers: Triple rinse with acetone; add rinsate to liquid waste. Deface the label before disposal.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Remove contaminated clothing/gloves immediately. 2. Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention.
Spill (< 100mL) Cover with vermiculite or sand. Do not use combustible materials (sawdust). Scoop into a sealed container.

References

  • Skin Absorption of Heterocycles: Fischer, T. et al. "Absorption of 8-Hydroxyquinolines Through the Human Skin." Semantic Scholar, 2024.

  • Tetrahydroquinoline Bioactivity: "Tetrahydroquinoline-containing natural products discovered within the last decade." PubMed, 2023.[1]

  • Glove Permeation Data: Ansell Chemical Resistance Guide (8th Edition). Ansell Healthcare.

  • Nitrogen Heterocycle Toxicity: "Nitrogen Containing Heterocycles as Anticancer Agents." MDPI, 2022.

  • General Safety for Quinolines: Thermo Fisher Scientific SDS for 1,2,3,4-Tetrahydroquinoline.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

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